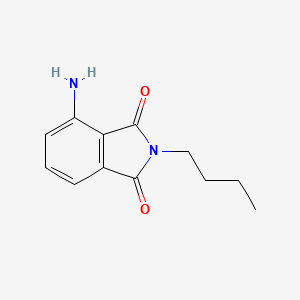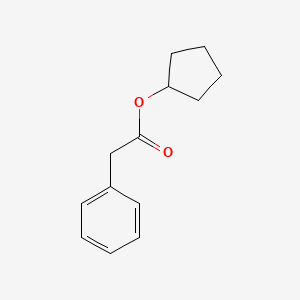
Cyclopentyl phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl phenylacetate is an organic compound with the molecular formula C13H16O2. It is an ester derived from the reaction between cyclopentanol and phenylacetic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopentyl phenylacetate can be synthesized through esterification, where cyclopentanol reacts with phenylacetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopentyl phenylacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield cyclopentanol and phenylacetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Cyclopentanol and phenylacetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
Cyclopentyl phenylacetate has several applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of other esters and related compounds.
Biology: The compound is used in studies involving esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of cyclopentyl phenylacetate involves its interaction with specific molecular targets, primarily through ester hydrolysis. Enzymes such as esterases catalyze the hydrolysis of this compound, leading to the release of cyclopentanol and phenylacetic acid. These products can then participate in various biochemical pathways .
Comparación Con Compuestos Similares
Cyclopentyl acetate: Similar ester structure but derived from acetic acid.
Phenylacetate esters: A broader class of esters derived from phenylacetic acid with different alcohols.
Cyclopentyl benzoate: An ester formed from cyclopentanol and benzoic acid.
Uniqueness: Its structure allows for diverse chemical reactions and interactions, making it valuable in various research and industrial contexts .
Propiedades
Número CAS |
5420-99-5 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
cyclopentyl 2-phenylacetate |
InChI |
InChI=1S/C13H16O2/c14-13(15-12-8-4-5-9-12)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 |
Clave InChI |
LZDOONSYVRDDFD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



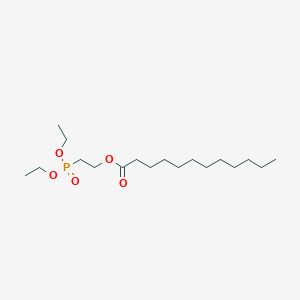
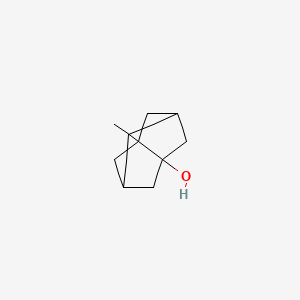
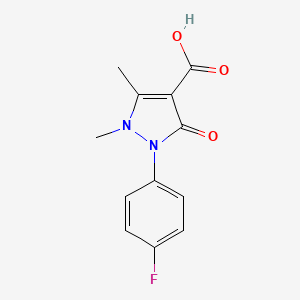
![2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine](/img/structure/B14743870.png)
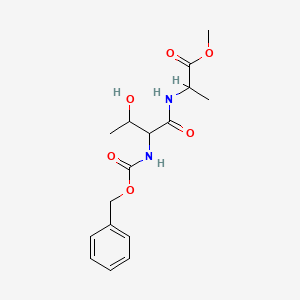

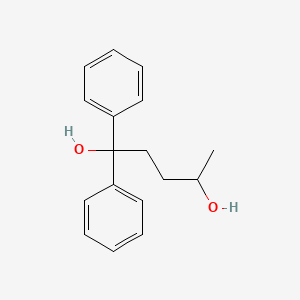
![3-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B14743888.png)
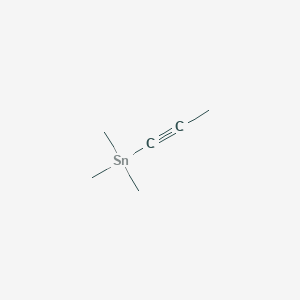
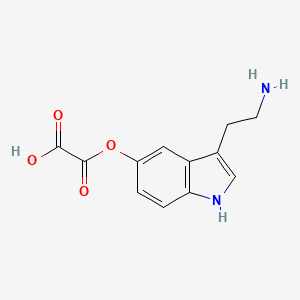
![8-Fluoronaphtho[1,2-c]furan-1,3-dione](/img/structure/B14743911.png)
![2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid](/img/structure/B14743925.png)
